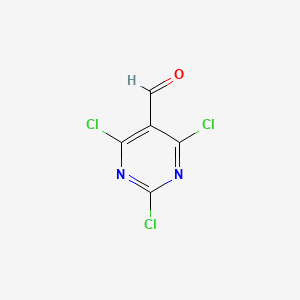

2,4,6-Trichloropyrimidine-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N2O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJIRFGNHAAUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448827 | |

| Record name | 2,4,6-trichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50270-27-4 | |

| Record name | 2,4,6-trichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichloro-5-pyrimidinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,4,6-Trichloropyrimidine-5-carbaldehyde

CAS Number: 50270-27-4

This technical guide provides a comprehensive overview of 2,4,6-Trichloropyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various heterocyclic compounds, particularly for applications in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a highly reactive trifunctional pyrimidine derivative. The presence of three chlorine atoms and an aldehyde group makes it a versatile building block for the synthesis of a wide range of more complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 50270-27-4 | |

| Molecular Formula | C₅HCl₃N₂O | |

| Molecular Weight | 211.43 g/mol | |

| Appearance | White to brown solid | [1] |

| Melting Point | 131-132 °C | [1] |

| Boiling Point | 278.6 °C at 760 mmHg | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [1] |

| Solubility | Slightly soluble in water. Soluble in many organic solvents. | |

| InChI Key | KVJIRFGNHAAUNQ-UHFFFAOYSA-N | |

| SMILES | C(=O)C1=C(N=C(N=C1Cl)Cl)Cl |

Table 2: Spectroscopic Data

| Spectroscopy | Data Interpretation |

| ¹H NMR | A singlet corresponding to the aldehyde proton is expected. |

| ¹³C NMR | Signals for the pyrimidine ring carbons and the carbonyl carbon of the aldehyde are expected. |

| IR | Characteristic peaks for C=O (aldehyde) and C-Cl stretching are expected. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight is expected. |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the Vilsmeier-Haack reaction, starting from barbituric acid. This one-pot reaction involves both chlorination and formylation.

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from the literature and provides a detailed procedure for the synthesis.

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium metabisulfite (for purification)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Büchner funnel

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cool 9.32 mL (100 mmol) of DMF in an ice bath. Slowly add 66 mL (710 mmol) of POCl₃ dropwise under continuous stirring.

-

Addition of Barbituric Acid: To the cooled POCl₃-DMF mixture, add 12.8 g (100 mmol) of barbituric acid in portions with vigorous stirring. The mixture will solidify and change color from orange-yellow to yellowish-white.

-

Reaction Heating: Cautiously increase the temperature of the reaction mixture to 50°C and maintain it for 6 hours. Subsequently, slowly raise the temperature to 85°C. A color change from yellowish-white to red-yellow will be observed.

-

Reaction Completion: Maintain the reaction mixture at 85°C for 20 hours.

-

Isolation: A yellowish-white precipitate of 2,4,6-trichloro-pyrimidine-5-carbaldehyde will form. Cool the mixture and filter the precipitate using a Büchner funnel.

-

Purification: The crude product can be purified by treatment with sodium metabisulfite. Dry the purified product. A typical yield is around 46%.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates HCl vapors. POCl₃ is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

General Protocol for Reaction with Amines

This compound readily undergoes nucleophilic aromatic substitution (SNAr) with amines. The chlorine atoms on the pyrimidine ring can be selectively replaced by controlling the reaction conditions.

Materials:

-

This compound

-

Desired amine (e.g., aniline, aliphatic amines)

-

Solvent (e.g., ethanol, dichloromethane)

-

Base (e.g., triethylamine, if necessary)

Procedure:

-

Dissolution: Dissolve this compound in a suitable solvent in a round-bottom flask.

-

Addition of Amine: Add the amine (typically 1-2 equivalents) to the solution. If the amine salt is used, a base like triethylamine may be required to liberate the free amine.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent. The crude product can be purified by recrystallization or column chromatography.

Applications in Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including:

-

Reactive Dyes: The aldehyde group can be condensed with aromatic amines to form azomethine dyes, while the chlorine atoms act as reactive sites for covalent bonding to fabrics.

-

Pyrazolopyrimidines: Reaction with hydrazine derivatives can lead to the formation of pyrazolo[3,4-d]pyrimidine scaffolds, which are of interest in medicinal chemistry.

-

Fused Pyrimidine Systems: The reactivity of the chlorine and aldehyde groups allows for the construction of various fused heterocyclic systems.

Visualizations

Synthesis Workflow

Caption: Vilsmeier-Haack synthesis workflow.

Reactivity and Derivatization Pathway

Caption: Key reaction pathways for derivatization.

Handling and Safety

This compound is a reactive and potentially hazardous chemical. It should be handled with care in a well-ventilated area, and appropriate personal protective equipment should be used. It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2,4,6-Trichloropyrimidine-5-carbaldehyde

This technical guide provides a comprehensive overview of 2,4,6-trichloropyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various heterocyclic compounds, particularly for applications in the pharmaceutical and dye industries. This document outlines its fundamental chemical properties, experimental synthesis protocols, and key reactions, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a halogenated heterocyclic organic compound.[1] At room temperature, it typically appears as a white to off-white or brown solid.[1][2] It has low solubility in water but is soluble in common organic solvents.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅HCl₃N₂O | [1][2][3][4][5] |

| Molecular Weight | 211.43 g/mol | [1][2][3][4][5] |

| CAS Number | 50270-27-4 | [1][2] |

| Melting Point | 130-134 °C | [2][4][5] |

| Boiling Point | 278.6 ± 35.0 °C (Predicted) | [2] |

| Density | 1.713 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Appearance | White to brown solid | [1][2] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and effective method is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring.

Synthesis from Barbituric Acid via Vilsmeier-Haack Reaction

This protocol details the synthesis starting from barbituric acid, which is first chlorinated and then formylated.

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Triethylamine (optional, as a catalyst)[6]

-

Phosphorus trichloride (PCl₃) and Chlorine (Cl₂) (for an alternative chlorination step)[6][7]

Procedure:

-

Chlorination of Barbituric Acid: Barbituric acid is reacted with an excess of phosphorus oxychloride to substitute the hydroxyl groups with chlorine atoms, yielding 2,4,6-trichloropyrimidine.[6][7] This reaction can be catalyzed by tertiary amines like triethylamine.[6]

-

Formylation (Vilsmeier-Haack Reaction): The resulting 2,4,6-trichloropyrimidine is then subjected to formylation at the 5-position.[1] This is achieved by reacting it with the Vilsmeier reagent, which is formed in situ from phosphorus oxychloride and dimethylformamide.[1]

-

Reaction Conditions: The reaction mixture is typically heated. A specific protocol involves maintaining the temperature at 50°C for 6 hours, followed by an increase to 85°C for 20 hours. Strict control over temperature and reaction time is crucial for achieving high yields.

-

Work-up and Purification: The resulting precipitate, this compound, is filtered and dried. Further purification can be achieved using sodium metabisulphite.

A visual representation of this synthetic pathway is provided below.

Caption: Synthetic route to this compound.

Key Reactions and Applications

This compound serves as a versatile building block in organic synthesis due to its reactive functional groups. The chlorine atoms at positions 2, 4, and 6 are susceptible to nucleophilic substitution, while the aldehyde group can undergo various transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be selectively displaced by various nucleophiles, such as amines and alkoxides, to generate a diverse range of substituted pyrimidines.[8] This reactivity is fundamental to its use in the synthesis of pharmaceuticals and other biologically active molecules.[2]

-

Reactions of the Aldehyde Group: The carbaldehyde group can be oxidized to a carboxylic acid or undergo condensation reactions, such as the Wittig reaction, to extend the carbon chain.[2] It can also react with amines to form Schiff bases, which is a key step in the synthesis of certain reactive dyes.

-

Synthesis of Fused Heterocycles: This compound is a precursor for the synthesis of fused heterocyclic systems like pyrrolopyrimidines.

The logical relationship of its reactivity is illustrated in the diagram below.

Caption: Reactivity and applications of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. parchem.com [parchem.com]

- 4. 2,4,6-trichloropyrimidine-5-carboxaldehyde at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd. [tradeindia.com]

- 5. This compound| CAS No:50270-27-4|ZaiQi Bio-Tech [chemzq.com]

- 6. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 7. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Solubility Profile of 2,4,6-Trichloropyrimidine-5-carbaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,4,6-Trichloropyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and chemical entities. This document outlines its qualitative solubility in common organic solvents, provides detailed experimental protocols for quantitative solubility determination, and presents a visual workflow for these procedures.

Introduction

This compound is a solid, appearing as a white to off-white crystalline powder.[1] Its chemical structure, characterized by a pyrimidine ring substituted with three chlorine atoms and a carbaldehyde group, renders it a versatile building block in organic synthesis. Understanding its solubility is crucial for reaction optimization, purification, and formulation development. While it exhibits low solubility in water, it is readily soluble in several common organic solvents.[1]

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. However, based on qualitative descriptions, the following table summarizes its expected solubility behavior. Researchers are encouraged to determine precise quantitative data using the experimental protocols outlined in the subsequent section.

| Solvent | Chemical Formula | Polarity Index | Expected Solubility |

| Dichloromethane | CH₂Cl₂ | 3.1 | Readily Soluble[1] |

| Acetone | C₃H₆O | 5.1 | Readily Soluble[1] |

| Ethanol | C₂H₅OH | 5.2 | Readily Soluble[1] |

| Water | H₂O | 10.2 | Low to Slightly Soluble[2][3][4][5][6] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. These protocols are adaptable for various solvents and analytical techniques.

Gravimetric Method

This method is a straightforward and reliable technique for determining solubility by measuring the mass of the dissolved solute in a known volume of a saturated solution.

Materials:

-

This compound

-

Selected organic solvent (e.g., Dichloromethane, Acetone, Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed evaporating dish. Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set at a temperature below the decomposition point of the compound may be used.

-

Mass Determination: Once the solvent is completely evaporated, place the evaporating dish in a drying oven to remove any residual solvent. Cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant withdrawn (mL) * 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high-throughput alternative to the gravimetric method.

Materials:

-

This compound

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

Saturated Solution Preparation: Prepare saturated solutions as described in the gravimetric method (Steps 1-3).

-

Sample Preparation for Measurement: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility (S) of the original saturated solution can then be calculated by taking the dilution factor into account:

S (g/L) = Concentration from calibration curve (g/L) * (Volume of diluted sample / Volume of supernatant taken)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for determining solubility.

Conclusion

While qualitative data indicates that this compound is readily soluble in common organic solvents such as dichloromethane, acetone, and ethanol, precise quantitative measurements are essential for many applications in research and development. The experimental protocols provided in this guide offer robust methods for determining the exact solubility of this compound, enabling better control and optimization of chemical processes. The provided workflow diagram serves as a clear visual aid for implementing these procedures in a laboratory setting.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. 2,4,6-Trichloropyrimidine-5-carboxaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. 2,4,6-Trichloropyrimidine-5-carboxaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2,4,6-TRICHLORO-PYRIMIDINE-5-CARBALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2,4,6-TRICHLORO-PYRIMIDINE-5-CARBALDEHYDE manufacturers and suppliers in india [chemicalbook.com]

An In-depth Technical Guide to the Spectral Data of 2,4,6-Trichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4,6-trichloropyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various heterocyclic compounds, including reactive dyes and potential pharmaceutical agents.[1][2][3] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Compound Overview

This compound is a halogenated pyrimidine derivative with the chemical formula C₅HCl₃N₂O.[4][5] It typically appears as a white to off-white or brown crystalline solid.[4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 50270-27-4 |

| Molecular Formula | C₅HCl₃N₂O |

| Molecular Weight | 211.43 g/mol [7] |

| Appearance | White to brown solid[4] |

| Solubility | Sparingly soluble in water, soluble in common organic solvents like dichloromethane, acetone, and ethanol.[4][8] |

Spectral Data

The following sections present the anticipated spectral data for this compound. This data is compiled based on typical values for similar structures and should be considered representative.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde Carbonyl (C=O) |

| ~165 | C4/C6 (C-Cl) |

| ~160 | C2 (C-Cl) |

| ~130 | C5 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the trichloropyrimidine ring.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1710 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1550 | Strong | C=N stretch (pyrimidine ring) |

| ~1400 | Medium | C-C stretch (pyrimidine ring) |

| ~800 | Strong | C-Cl stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Due to the presence of three chlorine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 210 | 100 | [M]⁺ (with 3 x ³⁵Cl) |

| 212 | 98 | [M+2]⁺ (with 2 x ³⁵Cl, 1 x ³⁷Cl) |

| 214 | 32 | [M+4]⁺ (with 1 x ³⁵Cl, 2 x ³⁷Cl) |

| 216 | 3 | [M+6]⁺ (with 3 x ³⁷Cl) |

| 181 | Variable | [M-CHO]⁺ |

| 146 | Variable | [M-CHO-Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane).

-

Place one to two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin crystalline film of the compound on the plate.

Instrument Parameters (FTIR Spectrometer):

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A background spectrum of the clean salt plate should be recorded prior to sample analysis.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrument Parameters (Example for GC-MS with Electron Ionization):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-300

-

GC Column: Standard nonpolar column (e.g., DB-5ms)

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

Logical Workflow: Synthesis and Derivatization

This compound is a versatile building block in organic synthesis. The following diagram illustrates a typical workflow from its synthesis to its use in creating more complex molecules.

Caption: Synthetic workflow of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants [diposit.ub.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde from barbituric acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde, a crucial intermediate in the development of various bioactive compounds, starting from the readily available barbituric acid. The process involves a one-pot reaction that combines a Vilsmeier-Haack formylation with a chlorination step, offering an efficient route to this versatile building block.

Core Synthesis Pathway

The synthesis proceeds through a simultaneous formylation and chlorination of barbituric acid using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This reaction, a modification of the classical Vilsmeier-Haack synthesis, introduces a formyl group at the 5-position of the pyrimidine ring while concurrently replacing the hydroxyl groups with chlorine atoms.

The overall reaction can be summarized as follows:

Caption: Synthetic route to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from barbituric acid.

| Parameter | Value | Reference |

| Reactants | ||

| Barbituric Acid | 12.8 g (100 mmol) | |

| Phosphoryl Chloride (POCl₃) | 66 mL (710 mmol) | |

| Dimethylformamide (DMF) | 9.32 mL (100 mmol) | |

| Reaction Conditions | ||

| Temperature | 85°C | |

| Reaction Time | 20 hours | |

| Product Information | ||

| Yield | 10 g (46%) | |

| Melting Point | 130-131°C | |

| Appearance | Yellowish-white precipitate |

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials:

-

Barbituric acid

-

Phosphoryl chloride (POCl₃)

-

Dimethylformamide (DMF), dried over molecular sieves

-

Ice

-

Sodium metabisulphite (for purification)

Equipment:

-

3-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Büchner funnel

-

Fume hood

Procedure:

-

Vilsmeier Reagent Formation: In a 3-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, slowly add 66 mL (710 mmol) of POCl₃ dropwise to 9.32 mL (100 mmol) of dried DMF under continuous stirring in an ice bath. This step should be performed in a fume hood due to the evolution of HCl vapors.

-

Addition of Barbituric Acid: After cooling the POCl₃-DMF mixture in the ice bath, add 12.8 g (100 mmol) of barbituric acid in portions under vigorous stirring. The mixture will solidify and change color from orange-yellow to yellowish-white.

-

Reaction: Maintain the mixture at a temperature of 85°C for 20 hours. Strict control over reaction time and temperature is crucial for achieving high yields.

-

Work-up and Isolation: After the reaction period, a yellowish-white precipitate of this compound will form. Filter the precipitate using a Büchner funnel and then dry the product.

-

Purification: The crude product can be purified using sodium metabisulphite.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Step-by-step experimental workflow for the synthesis.

Mechanism and Considerations

The reaction is initiated by the formation of the Vilsmeier reagent, an electrophilic species, from the reaction of POCl₃ and DMF.[1][2][3] This reagent then attacks the electron-rich barbituric acid ring, leading to formylation at the 5-position. The excess POCl₃ serves as both a reactant and a solvent, facilitating the chlorination of the hydroxyl groups on the pyrimidine ring to yield the final trichlorinated product.

It is important to note that a high molar ratio of POCl₃ to barbituric acid (in this case, approximately 7:1) is required to provide sufficient chlorine atoms for the nucleophilic substitution. The reaction is sensitive to temperature and time, and careful control of these parameters is essential for optimal results. The procedure should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and the evolution of HCl gas.

References

stability and storage conditions for 2,4,6-Trichloropyrimidine-5-carbaldehyde

An In-depth Technical Guide on the Stability and Storage of 2,4,6-Trichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and reactive dyes.[1][2][3] Its utility in multi-step syntheses necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure its integrity and prevent degradation. This guide provides a comprehensive overview of the known stability and storage parameters for this compound, based on available technical data.

Chemical and Physical Properties

At room temperature, this compound is a solid, typically appearing as a white to off-white or brown crystalline powder.[1] It has low solubility in water but is readily soluble in common organic solvents like dichloromethane, acetone, and ethanol.[1]

Stability Profile

This compound is sensitive to several environmental factors that can lead to its degradation. The primary factors influencing its stability are moisture, temperature, and chemical incompatibility.

Moisture Sensitivity: The compound is known to be moisture-sensitive. The presence of water can lead to the hydrolysis of the chlorine substituents on the pyrimidine ring, especially given the labile nature of the chloropyrimidine ring.[1] Industrial synthesis is carried out under anhydrous conditions to prevent this hydrolysis.[1]

Chemical Incompatibility: this compound is incompatible with a range of substances that can cause decomposition, potentially in an exothermic manner. These include:

Decomposition under alkaline or strongly acidic conditions is noted as a particular risk.[1]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a freezer under -20°C for long-term storage.[4] Short-term storage at 2-4°C is also cited.[2][3] General storage should be in a cool environment, preferably below 25°C.[1] | To minimize thermal degradation and maintain chemical stability. |

| Atmosphere | Store under an inert atmosphere.[4] | To prevent degradation from atmospheric components, particularly moisture. |

| Container | Keep in a tightly sealed, light-resistant container made of glass or inert plastic.[1] | To protect from moisture, air, and light-induced degradation. |

| Environment | Store in a dry and well-ventilated area.[1] | To prevent moisture absorption and ensure a safe storage environment. |

| Incompatibilities | Store away from strong bases, acids, nucleophiles, reducing agents, amines, and oxidizing agents.[1] | To prevent chemical reactions that could lead to degradation or hazardous situations. |

Handling and Safety Precautions

Due to its hazardous nature, appropriate personal protective equipment (PPE) should be used when handling this compound. This includes protective gloves, clothing, and eye/face protection. Handling should occur in a well-ventilated area to avoid inhalation of its dust or vapors.

Suggested Experimental Protocol for Stability Testing

While a specific, validated stability testing protocol for this compound is not publicly available, a general protocol can be adapted based on standard industry practices for chemical intermediates.

Objective: To evaluate the stability of this compound under various stress conditions to determine its intrinsic stability and identify potential degradation products.

Materials:

-

This compound (high purity)

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber

-

Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS, FT-IR)

-

Inert, sealed containers for sample storage

Methodology:

-

Initial Characterization: Perform a complete analysis of the initial batch of the compound to establish a baseline for purity, appearance, and other physical and chemical properties.

-

Stress Conditions:

-

Thermal Stability: Expose samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).

-

Humidity: Expose samples to different humidity levels (e.g., 75% RH, 90% RH) at a constant temperature (e.g., 25°C or 40°C).

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines. Include a dark control to differentiate between light-induced and thermal degradation.

-

Acid/Base Hydrolysis: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions. Monitor for degradation over time at room temperature and elevated temperatures.

-

Oxidative Degradation: Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂) and monitor for degradation.

-

-

Time Points: Pull samples from each stress condition at predetermined time points.

-

Analysis: Analyze the stressed samples and compare them to the initial baseline and a control sample stored under recommended long-term conditions (-20°C in an inert atmosphere). Analytical methods should be stability-indicating, capable of separating the intact compound from any degradation products.

-

Data Interpretation: Quantify the loss of the parent compound and the formation of any degradation products. If possible, identify the structure of major degradants using techniques like LC-MS.

Factors Affecting Stability

The following diagram illustrates the key factors that can impact the stability of this compound.

Caption: Factors influencing the stability of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 2,4,6-Trichloropyrimidine-5-carboxaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. 2,4,6-Trichloropyrimidine-5-carboxaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2,4,6-TRICHLORO-PYRIMIDINE-5-CARBALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methodological & Application

Application Notes and Protocols: 2,4,6-Trichloropyrimidine-5-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloropyrimidine-5-carbaldehyde is a highly reactive and versatile building block in medicinal chemistry. Its trifunctional nature, featuring three reactive chlorine atoms and an electrophilic aldehyde group, allows for the strategic and regioselective synthesis of a diverse array of heterocyclic compounds. This scaffold is particularly valuable in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds. The pyrimidine core mimics the purine bases of ATP, enabling derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis and evaluation of potential therapeutic agents.

Applications in Medicinal Chemistry

The unique chemical reactivity of this compound makes it a valuable precursor for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery.

Kinase Inhibitor Synthesis

The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The three chlorine atoms on the pyrimidine ring of this compound can be sequentially substituted with various nucleophiles, allowing for the exploration of different chemical spaces and the fine-tuning of inhibitor potency and selectivity. The aldehyde functionality provides a handle for further derivatization, such as reductive amination or condensation reactions, to introduce additional diversity.

Key kinase targets for which pyrimidine-based inhibitors have been developed include:

-

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is implicated in numerous cancers.[1][2]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy.[][4]

-

Cyclin-Dependent Kinases (CDKs): These kinases control the progression of the cell cycle and are attractive targets for anticancer drug development.[5]

Anticancer and Antimicrobial Agents

Beyond kinase inhibition, derivatives of this compound have shown promise as broad-spectrum anticancer and antimicrobial agents. The ability to introduce various pharmacophores onto the pyrimidine core allows for the development of compounds with diverse mechanisms of action. Several studies have reported the synthesis of pyrimidine derivatives with significant activity against various cancer cell lines and microbial strains.[6][7][8]

Quantitative Biological Data

The following table summarizes representative biological activity data for pyrimidine derivatives, showcasing the potential of scaffolds derived from this compound.

| Compound Class | Target/Cell Line | Biological Activity (IC₅₀/MIC) | Reference |

| Pyrimidine-based Aurora Kinase Inhibitor | Aurora A Kinase | < 200 nM | [] |

| Pyrimidine-based EGFR Inhibitor | A549 (Lung Cancer) | 0.35 µM | [9] |

| Pyrimidine-based EGFR Inhibitor | PC-3 (Prostate Cancer) | 5.12 µM | [9] |

| Pyrimidine-based EGFR Inhibitor | MCF-7 (Breast Cancer) | 3.24 µM | [9] |

| Pyrimidine-based CDK Inhibitor | CDK9 | >80% inhibition at 50 nM | [10] |

| Thiazolyl-pyrazoline derivative | T-47D (Breast Cancer) | Potent cell growth inhibition | [11] |

| Pyrimidine-5-carbonitrile derivative | Candida albicans | MIC: 2 µg/mL | [12] |

Experimental Protocols

Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine-5-carbaldehyde Derivative

This protocol describes a general procedure for the sequential nucleophilic aromatic substitution (SNAr) on this compound.

Materials:

-

This compound

-

Amine 1 (e.g., aniline)

-

Amine 2 (e.g., piperazine)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous ethanol

-

Anhydrous 1,4-dioxane

-

Hydrochloric acid (4 M in dioxane)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Step A: First Substitution (C4 Position)

-

Dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Cool the solution to -10 °C.

-

Add Amine 1 (1.1 eq) and DIPEA (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the 2,6-dichloro-4-(substituted)-pyrimidine-5-carbaldehyde.[13]

-

-

Step B: Second Substitution (C2 Position)

-

Dissolve the product from Step A (1.0 eq) in anhydrous butanol.

-

Add Amine 2 (hydrochloride salt or free base with an acid scavenger) (1.2 eq).

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 2,4-disubstituted-6-chloro-pyrimidine-5-carbaldehyde.[13]

-

Protocol 2: Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as Aurora A or EGFR.[13]

Materials:

-

Target kinase (e.g., recombinant human Aurora A)

-

Kinase assay buffer

-

Peptide substrate

-

ATP

-

Test compounds (dissolved in DMSO)

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, flat-bottom 384-well assay plates

-

Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

-

Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only (negative control) and a known inhibitor (positive control).

-

Kinase Reaction:

-

Prepare a master mix containing the kinase, peptide substrate, and ATP in the assay buffer.

-

Dispense the kinase reaction mixture into each well.

-

Incubate the plate at 30 °C for 60 minutes.

-

-

Signal Detection:

-

Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Read the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[14][15]

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Synthetic workflow for kinase inhibitors.

Caption: Aurora Kinase A signaling pathway.

Caption: EGFR signaling pathway.

References

- 1. lktlabs.com [lktlabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. wjarr.com [wjarr.com]

- 8. growingscience.com [growingscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. MTT assay protocol | Abcam [abcam.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4,6-Trichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potent kinase inhibitors, specifically targeting Polo-like kinase 4 (PLK4), using 2,4,6-trichloropyrimidine-5-carbaldehyde as a key starting material. The methodologies detailed herein focus on the construction of a pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design, followed by functionalization to achieve high potency and selectivity.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1] Overexpression of PLK4 is observed in various cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[2]

The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold for the development of kinase inhibitors due to its structural similarity to the adenine ring of ATP, allowing for competitive binding to the kinase active site.[3] The starting material, this compound, provides a versatile platform for the synthesis of these inhibitors. The aldehyde group allows for the initial cyclization to form the pyrazole ring, while the three chlorine atoms offer multiple sites for subsequent functionalization to modulate potency, selectivity, and pharmacokinetic properties.

Synthetic Workflow

The overall synthetic strategy involves a two-stage process. The first stage is the construction of the core pyrazolo[3,4-d]pyrimidine scaffold from this compound. The second stage involves the functionalization of this core through nucleophilic aromatic substitution and other coupling reactions to synthesize the final kinase inhibitors.

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the initial cyclization reaction to form the core heterocyclic scaffold.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to obtain 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. The expected yield is typically in the range of 70-80%.

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based PLK4 Inhibitor

This protocol outlines a representative nucleophilic aromatic substitution reaction to introduce a side chain at the C4 position of the pyrazolo[3,4-d]pyrimidine core.

Materials:

-

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (from Protocol 1)

-

A desired amine (e.g., a substituted aniline or a cyclic amine) (1.1 eq)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized pyrazolo[3,4-d]pyrimidine.

Data Presentation

The following table summarizes the biological activity of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors targeting PLK4.

| Compound ID | R-Group at C4 | PLK4 IC50 (nM)[2] | Cell Line | Antiproliferative IC50 (µM)[2] |

| 24j | Substituted piperazine | 0.2 | MCF-7 | 0.36 |

| BT474 | 1.35 | |||

| MDA-MB-231 | 2.88 | |||

| 24a | Substituted aniline | <10 | - | - |

| 24b | Substituted aniline | <10 | - | - |

| 24c | Substituted aniline | <10 | - | - |

Signaling Pathway

PLK4 is a key regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division. Inhibition of PLK4 leads to defects in centriole duplication, resulting in mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells. The PLK4 signaling pathway is complex and involves multiple downstream effectors that control cell cycle progression.[4][5]

References

- 1. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,4,6-Trichloropyrimidine-5-carbaldehyde as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloropyrimidine-5-carhaldehyde is a highly reactive and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its trifunctional nature, possessing three reactive chlorine atoms susceptible to nucleophilic substitution and an electrophilic aldehyde group, allows for the construction of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this key intermediate, with a focus on compounds with potential applications in medicinal chemistry and materials science. The synthesized heterocycles include substituted pyrimidines, fused pyrimidine systems such as pyrrolopyrimidines and pyrazolo[3,4-d]pyrimidines, and azomethine dyes.

Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde

The starting material, 2,4,6-trichloropyrimidine-5-carhaldehyde, is typically synthesized via a Vilsmeier-Haack formylation of barbituric acid. This reaction involves the simultaneous chlorination and formylation of the pyrimidine ring.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add phosphorus oxychloride (POCl₃, 7-10 equivalents) to N,N-dimethylformamide (DMF, 3-5 equivalents) while cooling in an ice bath.

-

To this Vilsmeier reagent, add barbituric acid (1 equivalent) portion-wise, ensuring the temperature does not rise excessively.

-

After the addition is complete, slowly heat the reaction mixture to 85-90 °C and maintain this temperature for 20-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane or ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2,4,6-trichloropyrimidine-5-carhaldehyde as a solid.

Quantitative Data for Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Barbituric acid | POCl₃, DMF | - | 85-90 | 20-24 | ~46 |

Applications in Heterocyclic Synthesis

The strategic functionalization of 2,4,6-trichloropyrimidine-5-carhaldehyde allows for the regioselective synthesis of a variety of heterocyclic scaffolds.

Synthesis of Substituted Pyrimidines and Pyrrolopyrimidines

The chlorine atoms at positions 2, 4, and 6 of the pyrimidine ring exhibit differential reactivity, enabling sequential and regioselective nucleophilic substitution. This property is exploited in the synthesis of diversely substituted pyrimidines. Furthermore, the aldehyde group can be utilized in subsequent cyclization reactions, such as in the one-pot synthesis of pyrrolopyrimidines.

Experimental Workflow for Regioselective Synthesis of Pyrimidines

Caption: Regioselective functionalization workflow.

Experimental Protocol: One-Pot Synthesis of a Pyrrolopyrimidine Derivative

This protocol is based on a green chemistry approach involving a Wittig olefination followed by bromination and cyclization.

Materials:

-

This compound

-

Wittig reagent (e.g., (Triphenylphosphoranylidene)acetonitrile)

-

N-Bromosuccinimide (NBS)

-

AIBN (catalyst)

-

Tetrabutylammonium iodide (TBAI) (phase transfer catalyst)

-

Potassium carbonate (K₂CO₃)

-

Toluene

Procedure:

-

To a solution of 2,4,6-trichloropyrimidine-5-carhaldehyde (1 mmol) in toluene (10 mL), add the Wittig reagent (1.1 mmol).

-

Heat the mixture at 80 °C for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and add N-bromosuccinimide (1.1 mmol) and a catalytic amount of AIBN.

-

Stir the mixture at room temperature for 1 hour.

-

Add potassium carbonate (2 mmol) and tetrabutylammonium iodide (0.1 mmol).

-

Heat the reaction mixture to 100 °C for 4-6 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired pyrrolopyrimidine derivative.

Quantitative Data for Pyrrolopyrimidine Synthesis

| Starting Material | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Wittig reagent, NBS, K₂CO₃ | AIBN, TBAI | Toluene | 80 then 100 | ~9 | Not specified |

Synthesis of Fused Pyrimidine Systems: Pyrazolo[3,4-d]pyrimidines

The reaction of 2,4,6-trichloropyrimidine-5-carhaldehyde with hydrazine derivatives is a key step in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their potent biological activities, including anticancer and kinase inhibitory effects.[1][2][3]

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol or acetic acid

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine-5-carhaldehyde (1 mmol) in ethanol (15 mL).

-

Add hydrazine hydrate (1.1 mmol) dropwise to the solution at room temperature.

-

The reaction is often exothermic; maintain the temperature below 40 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

The product, a 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

The resulting dichlorinated intermediate can be further functionalized by nucleophilic substitution at the chloro positions to introduce desired side chains.

Quantitative Data for Pyrazolo[3,4-d]pyrimidine Synthesis

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Hydrazine hydrate | Ethanol | Room Temp. | 1-2 | >80 | General procedure |

Synthesis of Azomethine Reactive Dyes

The aldehyde functionality of 2,4,6-trichloropyrimidine-5-carhaldehyde readily undergoes condensation with aromatic amines to form azomethine linkages, leading to the formation of reactive dyes. The remaining chlorine atoms on the pyrimidine ring act as reactive sites for covalent bonding to substrates like textile fibers.

Experimental Protocol: Synthesis of an Azomethine Reactive Dye

Materials:

-

This compound

-

Aromatic amine (e.g., o-phenylenediamine)

-

Absolute ethanol

-

Hydrochloric acid (32%)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trichloropyrimidine-5-carhaldehyde (4.7 mmol) in absolute ethanol (10 mL).

-

Add the aromatic amine (e.g., o-phenylenediamine, 2.3 mmol) and a catalytic amount of 32% hydrochloric acid (2 mL).

-

Heat the mixture to reflux using a water bath for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The dye product may precipitate.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

Quantitative Data for Azomethine Dye Synthesis

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | o-Phenylenediamine | Ethanol | Reflux | 4-6 | Not specified |

Biological Applications of Derived Heterocycles: Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines synthesized from 2,4,6-trichloropyrimidine-5-carhaldehyde have emerged as a privileged scaffold in medicinal chemistry, particularly as inhibitors of various protein kinases.[3][4][5] These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases involved in cancer cell proliferation and survival signaling pathways, such as VEGFR-2.[3]

VEGFR-2 Signaling Pathway and Inhibition by Pyrazolo[3,4-d]pyrimidines

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6][7][8][9][10] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Pyrazolo[3,4-d]pyrimidine derivatives can inhibit this pathway by blocking the ATP-binding site of VEGFR-2, thereby preventing its activation.[3]

Caption: Inhibition of VEGFR-2 signaling by pyrazolo[3,4-d]pyrimidines.

Conclusion

2,4,6-Trichloropyrimidine-5-carhaldehyde is a valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel pyrimidine-based molecules for applications in drug discovery, materials science, and other areas of chemical research. The ability to selectively functionalize this building block opens up numerous possibilities for the creation of complex and biologically active molecules.

References

- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. researchgate.net [researchgate.net]

- 10. biorbyt.com [biorbyt.com]

Green Synthesis of Pyrimidine Derivatives: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrimidine and its derivatives, a cornerstone of medicinal chemistry and drug development, is undergoing a paradigm shift towards more sustainable and environmentally friendly methodologies. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and energy-intensive conditions. This document provides detailed application notes and experimental protocols for various green synthesis approaches to pyrimidine derivatives, emphasizing efficiency, reduced environmental impact, and alignment with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods.[1][2] The Biginelli reaction, a one-pot cyclocondensation for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is particularly amenable to microwave-assisted green synthesis.

Application Note:

Microwave-assisted synthesis is ideal for high-throughput screening of pyrimidine derivatives and for accelerating reaction optimization. The use of solvent-free conditions or green solvents like ethanol further enhances the eco-friendly nature of this technique.[3][4] This method has been shown to be compatible with a wide range of substrates, including thermally unstable aldehydes.[3]

Quantitative Data Summary:

| Catalyst/Conditions | Reactants (Example) | Solvent | Power (W) / Temp (°C) | Time | Yield (%) | Reference |

| Guanidine hydrochloride | Aldehyde, β-dicarbonyl compound, Guanidine HCl | Ethanol | 120 °C | 10 min | 36-91 | [1][3] |

| Sulfamic acid | Aromatic aldehyde, Ethyl acetoacetate, Urea/Thiourea | Solvent-free | 300 W | 2-5 min | 90-98 | [4] |

| Ytterbium triflate (10 mol%) | Aromatic aldehyde, β-ketoester, Urea | Acetic acid/Ethanol (3:1) | 120 °C | 10 min | 92 | [5] |

| Bismuth (III) nitrate | Aldehyde, β-keto ester, Urea | Acetonitrile | Room Temp | 1.5-2.5 h | 80-93 | [2] |

| Lanthanum oxide | Aldehyde, β-keto ester, Urea/Thiourea | Solvent-free | - | - | High | [2] |

Experimental Protocol: Microwave-Assisted Biginelli Reaction[3][4]

-

Reactant Mixture: In a microwave-safe vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst (e.g., 20 mol% sulfamic acid for solvent-free conditions).[4]

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 300 W) for the determined time (e.g., 2-5 minutes).[4] The reaction can also be performed in a solvent like ethanol at a set temperature (e.g., 120 °C) for a specified duration (e.g., 10 minutes).[3]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If the reaction was performed solvent-free, add ice-cold water to the residue to precipitate the product.[4] For reactions in a solvent, the product may precipitate upon cooling or after the addition of water.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water and a suitable solvent (e.g., ethanol), and dry. Recrystallization from an appropriate solvent (e.g., ethanol) can be performed for further purification if necessary.

Workflow Diagram:

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for pyrimidine synthesis. The formation and collapse of cavitation bubbles generate localized high temperatures and pressures, accelerating reaction rates.[6]

Application Note:

Ultrasound-assisted synthesis is known for its operational simplicity, shorter reaction times, and excellent yields, often performed under solvent-free conditions or in green solvents. This method is particularly effective for the Biginelli condensation and related multicomponent reactions.[6]

Quantitative Data Summary:

| Catalyst | Reactants (Example) | Conditions | Time | Yield (%) | Reference |

| Holmium chloride | Aldehyde, Ethyl acetoacetate, Urea/Thiourea | Solvent-free, Ultrasound | 2-4 h | 87-96 | |

| Samarium perchlorate | 2-Phenyl-1,2,3-triazole-4-carbaldehyde, 1,3-Dicarbonyl compound, Urea/Thiourea | Ethanol, Ultrasound, 75-80 °C | 25-40 min | 85-95 | [6][7] |

| None | Chalcones, Thiourea | Alkaline ethanol, Ultrasound | 20-30 min | High | [8][9] |

Experimental Protocol: Ultrasound-Assisted Synthesis of Dihydropyrimidinones[7][8]

-

Reactant Mixture: In a suitable flask, mix the aldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and catalyst (e.g., 10 mol% Sm(ClO4)3) in a minimal amount of a suitable solvent like ethanol (10 mL).[6] For solvent-free conditions, omit the solvent.[10]

-

Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath. The flask should be positioned where the energy is maximal, with the liquid level inside the flask slightly below the water level in the bath.[6] Irradiate for the specified time (e.g., 25-40 minutes) at a controlled temperature (e.g., 75-80 °C).[6]

-

Monitoring: Follow the reaction's progress using TLC.

-

Work-up and Isolation: Upon completion, cool the mixture. The product may crystallize directly. If not, pour the mixture into ice-cold water to induce precipitation.

-

Purification: Collect the solid by filtration, wash with cold water and ethanol, and dry. Recrystallize from a suitable solvent if needed.

Workflow Diagram:

Mechanochemical Synthesis (Ball Milling)

Mechanochemistry utilizes mechanical force to induce chemical reactions, often in the absence of solvents. Ball milling is a common technique where reactants are ground together with milling balls in a jar, leading to the formation of the desired product.[11][12]

Application Note:

This solvent-free approach is highly environmentally friendly and can lead to quantitative yields.[11] It is particularly suitable for the synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones and other pyrimidine derivatives through multicomponent reactions. The ease of product isolation and the potential for catalyst recycling are significant advantages.[13][14]

Quantitative Data Summary:

| Catalyst/Conditions | Reactants (Example) | Milling Frequency (Hz) / Temp (°C) | Time | Yield (%) | Reference |

| Catalyst-free | Aldehyde, Barbituric acid, Malononitrile | 20-25 Hz, 96 °C | 15-60 min | 95-100 | [11] |

| ZnO Nanoparticles (NS-5) | Aldehyde, 2-Amino indole, Acetoacetate | - | - | High | [13] |

Experimental Protocol: Mechanochemical Synthesis of Pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones[12]

-

Loading the Mill: Place the aldehyde (1.0 mmol), barbituric acid (1.0 mmol), and malononitrile (1.0 mmol) into a stainless steel ball mill beaker. Add stainless steel balls (e.g., two 12 mm diameter balls).

-

Milling: Perform the ball milling at a specified frequency (e.g., 20-25 Hz) and temperature (e.g., 96 °C, which can be achieved by circulating boiling water through a double-walled beaker) for the required time (15-60 minutes).

-

Product Isolation: After milling, the resulting solid powder is the product.

-

Purification: The product can be dried in a vacuum oven. If necessary, recrystallization from a suitable solvent mixture (e.g., DMF-ethanol) can be performed.

Workflow Diagram:

Green Catalyst-Mediated Synthesis

The use of non-toxic, renewable, and readily available catalysts is a cornerstone of green chemistry. Natural catalysts, such as fruit juices, have shown remarkable efficacy in promoting the synthesis of pyrimidine derivatives.

Application Note:

Fruit juices, like kiwi juice, contain organic acids and other bioactive compounds that can effectively catalyze multicomponent reactions to form pyrimidine derivatives in high yields.[15][16][17] This approach is safe, clean, inexpensive, and highly sustainable.[15]

Quantitative Data Summary:

| Catalyst | Reactants (Example) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Kiwi Juice | Aryl aldehyde, Malononitrile, 1,3-Dimethylbarbituric acid | Ethanol | 60 °C | 15-45 min | 85-98 | [15][16][17] |

Experimental Protocol: Kiwi Juice-Catalyzed Synthesis of Pyrano[2,3-d]pyrimidines[16]

-

Catalyst Preparation: Prepare concentrated kiwi juice by filtering fresh kiwi juice.

-

Reaction Setup: In a flask, add the aryl aldehyde (1 mmol) and the concentrated kiwi juice (24 mg) to ethanol (5 mL) and stir vigorously at room temperature.

-

Addition of Reactants: Add a solution of 1,3-dimethylbarbituric acid (1 mmol) in ethanol (0.5 mL) dropwise over 5 minutes. Then, add malononitrile (1 mmol).

-

Heating: Heat the reaction mixture to 60 °C.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate.

-

Purification: Filter the precipitate and wash it with ethanol (3 x 2 mL). Recrystallize the crude product from ethanol (5 mL) to obtain the pure compound.

Logical Relationship Diagram:

References

- 1. arts.units.it [arts.units.it]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Multicomponent mechanochemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ball-mill-assisted mechanochemical approaches for heterocyclic compound synthesis (2015-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. One moment, please... [biointerfaceresearch.com]

- 15. [PDF] Using Kiwi Juice as a Green Biocatalyst for the Synthesis of Pyrano[2,3-d]pyrimidines in the Facile One-pot, Three-Component Reaction | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application of 2,4,6-Trichloropyrimidine-5-carbaldehyde in Reactive Dye Synthesis: Application Notes and Protocols